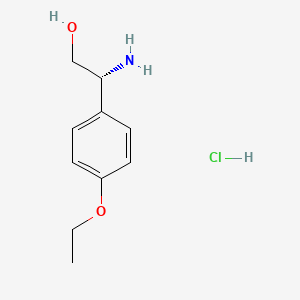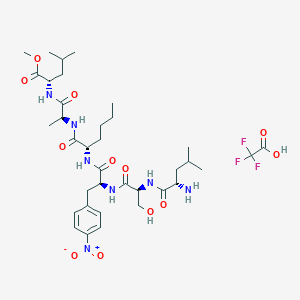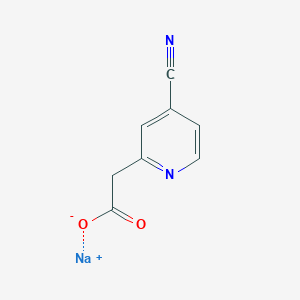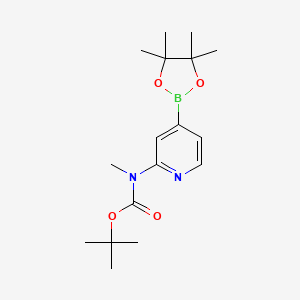
BISOPROLOL IMPURITY X
Übersicht
Beschreibung
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide is a related compound of Bisoprolol, a beta-blocker used for the treatment of high blood pressure. This compound is often generated during the synthesis and scale-up of Bisoprolol .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Bisoprolol.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the pharmaceutical industry for the development and quality control of Bisoprolol formulations
Wirkmechanismus
Biochemical Pathways
The action of Bisoprolol Impurity X on beta-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the adrenergic signaling pathway, reducing the effects of adrenaline and noradrenaline on the heart and blood vessels . This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Bisoprolol is known for its potent effects, long half-life, and the ability to be used once daily . It is generally well-tolerated, likely due to its beta-1 adrenergic receptor selectivity .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Bisoprolol. By blocking the beta-1 adrenergic receptors, Bisoprolol reduces the heart’s workload and oxygen demand . This leads to decreased blood pressure and heart rate, providing therapeutic benefits in conditions like hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, individual patient factors, such as age, kidney function, and presence of other medical conditions, can also influence the drug’s efficacy and safety .
Biochemische Analyse
Biochemical Properties
Bisoprolol impurity X plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with beta-adrenergic receptors, similar to bisoprolol, but with different binding affinities and effects. The interaction of this compound with these receptors can influence the sympathetic nervous system, potentially leading to altered cardiovascular responses. Additionally, this compound may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
This compound can affect various types of cells and cellular processes. In cardiac cells, it may influence heart rate and contractility by modulating beta-adrenergic receptor activity. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells, this compound may affect nitric oxide production and vascular tone, impacting blood pressure regulation. Furthermore, it can influence the proliferation and apoptosis of smooth muscle cells, which are critical for maintaining vascular integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with beta-adrenergic receptors. By competitively inhibiting the binding of endogenous catecholamines such as adrenaline and noradrenaline, this compound can modulate the downstream signaling pathways associated with these receptors. This includes the inhibition of adenylate cyclase activity, leading to reduced cyclic AMP levels and subsequent effects on protein kinase A activity. These molecular interactions can result in decreased heart rate and contractility, as well as altered vascular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature and oxidative stress. The degradation products of this compound may have different biological activities and can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cardiovascular function, while at higher doses, it can cause significant changes in heart rate, blood pressure, and vascular tone. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as bradycardia and hypotension, have been reported at high doses of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through oxidative metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of polar metabolites that are excreted via the renal route. The metabolic flux of this compound can be influenced by factors such as enzyme induction or inhibition, which can affect its clearance and overall pharmacokinetics. Additionally, this compound may interact with other metabolic enzymes, potentially leading to altered levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is widely distributed in the body, with the highest concentrations found in the heart, liver, and kidneys. This compound can cross the blood-brain barrier, potentially affecting central nervous system functions. Its localization and accumulation within specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, this compound may undergo phosphorylation or glycosylation, affecting its binding affinity and interactions with other biomolecules. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential side effects .
Vorbereitungsmethoden
The synthesis of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide involves several steps. One of the methods includes the reduction of a 1,3-diester using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the crude compound, which is purified by column chromatography . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in methanol is commonly used for the reduction of specific functional groups.
Substitution: Tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane is an example of a substitution reaction.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride in methanol.
Substitution reagents: Para-toluene sulfonyl chloride, triethylamine in dichloromethane.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide can be compared with other related compounds of Bisoprolol, such as:
Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-D: 3,3′-(((oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol.
Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde.
Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one.
These compounds share structural similarities with N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide but differ in their specific functional groups and chemical properties, highlighting the uniqueness of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5/c1-15(2)20(14-21)11-18(22)13-25-19-7-5-17(6-8-19)12-23-9-10-24-16(3)4/h5-8,14-16,18,22H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMWMPSNKDLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447715-45-8 | |
| Record name | N-Formyl bisoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FORMYL BISOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WLN846DNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Formyl bisoprolol interact with its target, and what are the potential downstream effects?
A1: The research paper focuses on in silico studies and primarily investigates the binding affinity of N-Formyl bisoprolol to various receptors implicated in hypertension, including the beta-1 adrenergic receptor (β1AR) []. The study demonstrates that N-Formyl bisoprolol exhibits a higher binding energy (-7.63 kcal mol−1) to the β1AR (PDB ID: 4BVN) compared to bisoprolol itself (-6.74 kcal mol−1) []. This suggests a potentially stronger interaction with this receptor.
Q2: What is known about the stability of N-Formyl bisoprolol?
A2: The research primarily focuses on in silico analysis and doesn't provide experimental data on the stability of N-Formyl bisoprolol under various conditions []. Further research is needed to determine its stability profile, which is crucial for understanding its potential as a drug candidate. This would involve studying its degradation pathways, shelf life, and potential for formulation into stable dosage forms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)


amine](/img/structure/B1450563.png)






![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
